molecular formula C9H8Cl2N4 B1466316 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248967-92-1

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1466316
CAS RN: 1248967-92-1
M. Wt: 243.09 g/mol
InChI Key: YECCJPIXVWZYQO-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (DCPT) is a heterocyclic compound that has been studied extensively in the last few decades. It is a member of the triazole family, a group of compounds that are known for their wide range of biological activities. DCPT has been used in a variety of research applications, including drug design, biochemistry, and pharmacology. DCPT has been found to have antiviral, antifungal, and anti-inflammatory properties, as well as being a potential inhibitor of some cancer cell lines.

Scientific Research Applications

Synthesis and Structural Characterization

  • Preparation and Characterization : The compound has been synthesized through condensation, chlorination, and esterification reactions, with its structure confirmed by diffraction methods such as IR, 1H NMR, and X-ray (Yan Shuang-hu, 2014).

Biological Activities

  • Antifungal Activity : A series of N-substituted derivatives of the compound showed promising antifungal activity against plant pathogenic fungi, highlighting the potential of these compounds in agricultural applications (A. Arnoldi et al., 2007).
  • Antibacterial and Antifungal Properties : Novel derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their potential in combating microbial resistance (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

Chemical Properties and Reactions

  • Photolysis Study : Research on the photolysis of related compounds, like diclobutrazol, in methanol, has revealed significant differences in breakdown products and degradation rates under different conditions, which is important for understanding the environmental fate of these chemicals (T. Clark, C. S. James, D. Watkins, 1985).

Synthesis of Novel Compounds

  • Cytotoxic and Antibacterial Activities : Derivatives with a 1,2,3-triazole ring showed cytotoxicity against cancer cell lines and excellent antibacterial activity against certain bacterial strains, indicating potential applications in cancer therapy and infection control (P. Salehi et al., 2016).

Enzyme Inhibition

  • Lipase and α-Glucosidase Inhibition : Certain synthesized derivatives exhibited significant inhibitory activities against lipase and α-glucosidase, suggesting their potential use in treating conditions like obesity and diabetes (O. Bekircan, S. Ülker, E. Menteşe, 2015).

Multidentate Ligands and Complexes

  • Construction of Copper(II) and Iron(III) Complexes : The compound's derivatives have been used to prepare multidentate ligands for constructing dinuclear metal complexes, important in catalysis and material science (Xiuli You, Zhenhong Wei, 2014).

properties

IUPAC Name

[1-(2,4-dichlorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECCJPIXVWZYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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